Cryptocyanine
Overview
Description
Cryptocyanine is a member of the cyanine dye family, known for its vibrant color and unique chemical properties Cyanine dyes are characterized by their polymethine chain, which allows them to absorb and emit light across a broad spectral range, from ultraviolet to near-infrared
Mechanism of Action
Target of Action
Cryptocyanine, also known as NK-4, plays a key role in the treatment of various diseases . It targets a range of conditions such as hay fever, bacterial infections, gum abscesses, herpes simplex virus (HSV)-1 infections, and peripheral nerve disease . It is also used to enhance wound healing and to expect antioxidative and neuroprotective effects .
Mode of Action
The mode of action of this compound involves its interaction with the body’s immune system. It selectively eliminates IL-4 and IL-5 production by Th2 cells that have been activated by antigen or anti-CD3ε monoclonal antibody . This is accomplished by inhibiting the mRNA expression of the Th2-related transcription factors GATA-3 and NFATc1 .
Biochemical Pathways
This compound affects several biochemical pathways. It has anti-allergic, anti-inflammatory, antiviral, antioxidative, and neuroprotective effects . These effects suggest that this compound influences a variety of cellular processes, including cell fate, cell survival, and genome maintenance .
Pharmacokinetics
It is known that this compound is sold as an over-the-counter drug in drugstores and is approved for treating a variety of conditions . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the alleviation of symptoms in a variety of diseases. For example, it is used to treat hay fever, bacterial infections, gum abscesses, and HSV-1 infections . It also enhances wound healing and provides antioxidative and neuroprotective effects .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, it has been shown that cryptocyanin is present in extremely high concentrations in the hemolymph of the crab during the premolt portion of the molt cycle . This suggests that the environment in which this compound is used can affect its function and effectiveness.
Biochemical Analysis
Biochemical Properties
Cryptocyanine, despite losing the ability to bind oxygen, continues to be synthesized, indicating that it has been exploited to carry out new functions . It interacts with various biomolecules, including enzymes and proteins, in the biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It plays a major role in forming the new exoskeleton in the crab during the premolt portion of the molt cycle . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Despite lacking several of the six critical copper-binding histidines, it continues to be synthesized, indicating that it has been exploited to carry out new functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is present in extremely high concentrations in the hemolymph of the crab during the premolt portion of the molt cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptocyanine dyes are typically synthesized through a series of organic reactions involving the condensation of quaternary ammonium salts with aldehydes or ketones. The reaction conditions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis processes. The key steps include the preparation of the quaternary ammonium salts, followed by their condensation with appropriate aldehydes or ketones. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Cryptocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the formation of reduced forms of the dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound. Substitution reactions result in the formation of substituted this compound derivatives with altered chemical and physical properties .
Scientific Research Applications
Cryptocyanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as organic solar cells and light-emitting diodes
Comparison with Similar Compounds
- Indocyanine Green
- Thiazole Orange
- Cy3 and Cy5 dyes
Cryptocyanine’s unique chemical structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other cyanine dyes.
Properties
CAS No. |
4727-50-8 |
---|---|
Molecular Formula |
C25H25N2.I C25H25IN2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M |
SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Isomeric SMILES |
CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Key on ui other cas no. |
4727-50-8 |
physical_description |
Dark green crystalline powder; [Acros Organics MSDS] |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,1'-diethyl-4,4'-carbocyanine crytocyanine kryptocyanine kryptocyanine, ethyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cryptocyanine and what is its molecular formula?
A1: this compound is an organic dye belonging to the cyanine family. Its full chemical name is 1,1'-diethyl-4,4'-carbocyanine iodide, and its molecular formula is C25H25IN2. []
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound exhibits strong absorption and fluorescence in the red and near-infrared regions. Its absorption maximum lies around 700 nm, making it suitable for use with ruby lasers. [, , , , ]
Q3: How does the fluorescence quantum yield of this compound compare to other near-infrared dyes?
A3: this compound has a relatively low fluorescence quantum yield (Φ(f)) of 0.012 in ethanol. This is considerably lower than commercially available dyes like rhodamine 101 (Φ(f) = 0.913) or HITCI (Φ(f) = 0.283) but comparable to other near-infrared dyes like IR-125 (Φ(f) = 0.132). []
Q4: Can you elaborate on the photochemical processes this compound undergoes upon excitation?
A4: Upon photoexcitation, this compound undergoes trans-cis photoisomerization along its conjugated chain. This process competes with fluorescence and contributes to the dye's relatively short excited state lifetime and low fluorescence quantum yield. [, ]
Q5: What is the significance of spectral hole burning observed in this compound solutions?
A5: Spectral hole burning in this compound solutions reveals the inhomogeneous broadening of its absorption band. This means the absorption band comprises narrower components, each corresponding to a slightly different molecular environment. This phenomenon has implications for the dye's behavior as a saturable absorber in laser applications. [, , ]
Q6: How can this compound solutions be stabilized for use as Q-switches in high-peak-power ruby lasers?
A7: this compound solutions used as Q-switches can be stabilized by: - Using glass cells opaque to ultraviolet radiation below 300 nm, which is the primary cause of photodecomposition. [, ] - Deoxygenating the solutions and sealing them in vacuum-tight containers. []
Q7: What are the primary applications of this compound in laser technology?
A8: this compound has been historically important in laser technology, primarily as a: - Passive Q-switch: Its saturable absorption properties enable the generation of giant pulses in ruby lasers. [, , , , , , ] - Mode-locking element: It can facilitate the generation of ultrashort pulses in mode-locked ruby lasers. [, , , ]
Q8: What limits the use of this compound in high-power laser applications?
A10: this compound's photostability becomes a limiting factor in high-power laser applications. Its tendency to decompose under intense ultraviolet and visible light necessitates stabilization techniques. [, , , ]
Q9: How does the energy transfer process contribute to the operation of infrared dye lasers utilizing this compound?
A11: In infrared dye lasers, this compound can act as an energy acceptor in energy transfer dye lasers (ETDL). Dyes like Nile Blue, excited by a nitrogen laser, can transfer energy to this compound, leading to laser emission in the 700-900 nm range. []
Q10: What are the advantages of using a pulsed laser diode over conventional sources for measuring picosecond fluorescence lifetimes in dyes like this compound?
A12: Pulsed laser diodes offer several advantages: - Cost-effectiveness compared to traditional mode-locked lasers. - Ease of use and integration into single-photon timing setups. - Ability to accurately determine picosecond fluorescence lifetimes of short-lived dyes like this compound. []
Q11: Are there any known biological applications of this compound?
A13: While not directly a therapeutic agent, this compound's analog, NK-4, shows diverse biological activities. This suggests this compound itself could be a valuable starting point for developing novel therapeutic agents. []
Q12: What is NK-4, and how is it related to this compound?
A14: NK-4 is a synthetic derivative of this compound. It exhibits various pharmacological activities, including anti-allergic, anti-inflammatory, wound healing, antiviral, antioxidative, and neuroprotective effects. [, ]
Q13: What are the known molecular targets of NK-4, and how does it exert its effects?
A15: One of the identified targets of NK-4 is the TRPV2 channel, a protein involved in various cellular processes. NK-4 inhibits TRPV2 activation, potentially explaining its anti-allergic and other therapeutic benefits. []
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